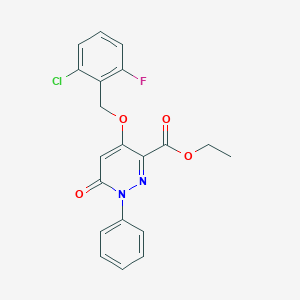
Ethyl 4-((2-chloro-6-fluorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-((2-chloro-6-fluorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H16ClFN2O4 and its molecular weight is 402.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-((2-chloro-6-fluorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. This article delves into its biological activity , exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula: C20H15ClF2N2O4
- Molecular Weight: 420.8 g/mol
- CAS Number: 899944-01-5
The compound features a dihydropyridazine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
This compound exhibits several mechanisms of action:
- Kinase Inhibition : The compound shows inhibitory effects on various kinases, which are critical in cell signaling pathways. For instance, it has demonstrated inhibition against VEGFR-2 kinase with an IC50 value of 1.46 µM, implicating its role in regulating angiogenesis—a key factor in tumor growth and metastasis .
- Cell Cycle Regulation : Preliminary studies indicate that it may affect cell cycle progression in cancer cells, potentially leading to reduced proliferation rates.
- Antioxidant Activity : The compound may exhibit antioxidant properties, which can contribute to its therapeutic effects by mitigating oxidative stress in cells.
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits the proliferation of various human tumor cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma). The compound's potency varies across different cell lines, suggesting selective cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.55 |
| HCT116 | 0.87 |
| A375 | 1.7 |
In Vivo Studies
Animal model studies have indicated that oral administration of the compound leads to significant reductions in tumor growth rates in xenograft models of colorectal carcinoma . These findings support its potential as a therapeutic agent in oncology.
Case Studies
- Colorectal Cancer Model : In a study involving SW620 colorectal carcinoma xenografts, treatment with the compound resulted in a marked decrease in tumor volume compared to control groups. This suggests effective bioavailability and therapeutic efficacy when administered orally .
- Mechanistic Insights : Further investigations into the molecular pathways affected by the compound revealed alterations in signaling cascades associated with cell survival and apoptosis, underscoring its potential as an anti-cancer agent .
属性
IUPAC Name |
ethyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O4/c1-2-27-20(26)19-17(28-12-14-15(21)9-6-10-16(14)22)11-18(25)24(23-19)13-7-4-3-5-8-13/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWKDBWJUWXZRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=C(C=CC=C2Cl)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













